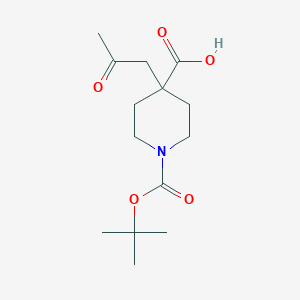
1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid, also known as Boc-Lys(2-OProp)-OH, is a chemical compound used extensively in scientific research. It is a derivative of lysine, an amino acid commonly found in proteins. This compound is popularly used as a building block for synthesizing peptides and proteins due to its stability and ease of use.
Mechanism of Action
1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH does not have a specific mechanism of action as it is used as a building block for the synthesis of peptides and proteins. However, the resulting peptides and proteins may have specific mechanisms of action depending on their structure and function.
Biochemical and Physiological Effects:
1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH itself does not have any biochemical or physiological effects as it is not biologically active. However, the peptides and proteins synthesized using this compound may have various biochemical and physiological effects depending on their structure and function.
Advantages and Limitations for Lab Experiments
1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH has several advantages for lab experiments. It is stable and easy to use, making it a popular building block for peptide and protein synthesis. It also has good solubility in organic solvents, which makes it easy to handle. However, it has some limitations as well. It is relatively expensive compared to other building blocks, and the synthesis process requires specialized equipment and expertise.
Future Directions
There are several future directions for the use of 1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH in scientific research. One potential direction is the synthesis of modified peptides and proteins with improved pharmacological properties. Another direction is the development of new synthetic methods for the preparation of 1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH and related compounds. Additionally, the use of 1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH in the synthesis of peptidomimetics and other bioactive molecules is an area of active research.
Synthesis Methods
The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH is a relatively simple process. It involves the reaction of lysine with tert-butoxycarbonyl (Boc) and 2-oxopropylamine. The reaction takes place in a solvent, usually dichloromethane, and is catalyzed by a base such as triethylamine. The resulting compound is then purified using column chromatography.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid(2-OProp)-OH is widely used in scientific research for the synthesis of peptides and proteins. It is used as a building block for the preparation of various bioactive molecules such as enzyme inhibitors, receptor agonists, and antagonists. It is also used in the synthesis of modified peptides and proteins that have improved pharmacological properties.
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-10(16)9-14(11(17)18)5-7-15(8-6-14)12(19)20-13(2,3)4/h5-9H2,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHTXAUYDCFENM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-(2-oxopropyl)piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2355509.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2355511.png)
![Methyl 4-[(2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoate](/img/structure/B2355512.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2355518.png)


![2-(4-quinoxalin-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355522.png)
![6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2355523.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2355525.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2355527.png)
![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2355529.png)
